molecular formula C10H12N6S B4518531 3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4518531
M. Wt: 248.31 g/mol
InChI Key: JFHHYIHNJSNDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C10H12N6S and its molecular weight is 248.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.08441558 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Agent

A study investigated the in vitro antioxidant property of triazolo-thiadiazoles, showing potent antioxidant capabilities compared to standard antioxidants in various assays. These compounds also exhibited significant cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents. Their mechanism of action includes inducing apoptosis in cancer cells, confirmed through flow cytometric studies and chromatin condensation studies by Hoechst staining (Sunil et al., 2010).

Antimicrobial Activity

Another research focus is the synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives and their evaluation as antimicrobial agents. These compounds have been synthesized through efficient, rapid methods and demonstrated antimicrobial activity against various microorganisms. Their structure-activity relationship suggests that certain substitutions on the triazolo[3,4-b][1,3,4]thiadiazole ring can enhance antimicrobial efficacy (Jilloju et al., 2021).

Potential Anti-Tumor Agents

Research into 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives has shown that these compounds exhibit inhibitory effects on the growth of a wide range of cancer cell lines. Their anti-tumor activity was evaluated by the National Cancer Institute (NCI) across 60 human cancer cell lines, highlighting their potential as broad-spectrum anti-tumor agents. The mechanism of their anticancer activity is not fully understood but is speculated to involve ATP-binding domains of kinases (Ibrahim, 2009).

Fungicidal Activity

Fused triazolo-thiadiazoles have also been investigated for their fungicidal properties. Compounds with specific substituents demonstrated marked inhibition against fungal growth, comparable to standard fungicides. This suggests their potential application in agriculture as fungicidal agents to protect crops against fungal infections (El-Telbani et al., 2007).

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S/c1-6(2)8-12-13-10-16(8)14-9(17-10)7-4-11-15(3)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHHYIHNJSNDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-isopropyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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